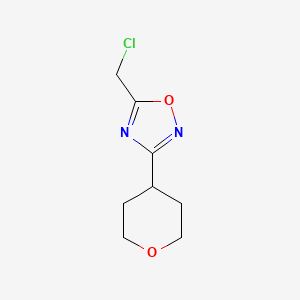
1-Cyclopropyl-2-Methoxyethanamin
Übersicht
Beschreibung
1-Cyclopropyl-2-methoxyethanamine is an organic compound with the molecular formula C6H13NO. It is a chiral amine that has gained attention due to its role as a key intermediate in the synthesis of various pharmaceuticals, particularly corticotropin-releasing factor-1 (CRF-1) receptor antagonists .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-methoxyethanamine is primarily used as a chiral intermediate in the synthesis of pharmaceuticals, particularly CRF-1 receptor antagonists. These antagonists are investigated for their potential in treating stress-related disorders, including anxiety and depression . Additionally, the compound is used in the development of novel catalysts for organic transformations, leveraging its unique structural properties .
Wirkmechanismus
Target of Action
The primary target of 1-Cyclopropyl-2-methoxyethanamine is the corticotropin-releasing factor-1 (CRF-1) receptor . This receptor plays a crucial role in the body’s response to stress, and its antagonism can potentially be used in the treatment of stress-related disorders .
Mode of Action
This suggests that it may interact with its target receptor in a way that inhibits the receptor’s normal function .
Biochemical Pathways
The synthesis of 1-Cyclopropyl-2-methoxyethanamine involves several biochemical pathways. Starting from methylcyclopropyl ketone, a chemo-enzymatic route is used, involving permanganate oxidation of the ketone to give cyclopropylglyoxylic acid . This is then converted to (S)-cyclopropylglycine by reductive amination using leucine dehydrogenase from Thermoactinomyces intermedius, with NADH cofactor recycling by formate dehydrogenase from Pichia pastoris . The resulting (S)-Cyclopropylglycine is then converted to the desired amine by reduction, methylation, and deprotection .
Result of Action
The result of the action of 1-Cyclopropyl-2-methoxyethanamine is the synthesis of a CRF-1 receptor antagonist . This antagonist can potentially inhibit the activity of the CRF-1 receptor, thereby modulating the body’s stress response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methoxyethanamine can be synthesized through a chemoenzymatic route. One method involves the use of leucine dehydrogenase for the reductive amination of cyclopropylglyoxylic acid to produce (S)-1-cyclopropyl-2-methoxyethanamine . The process includes the following steps:
Oxidation: Methylcyclopropyl ketone is oxidized using permanganate to yield cyclopropylglyoxylic acid.
Reductive Amination: The acid is then subjected to reductive amination using leucine dehydrogenase from Thermoactinomyces intermedius, with NADH cofactor recycling by formate dehydrogenase from Pichia pastoris.
Isolation and Conversion: The resulting (S)-cyclopropylglycine is isolated as the N-Boc derivative and converted to the desired amine by reduction, methylation, and deprotection.
Industrial Production Methods: Industrial production of 1-cyclopropyl-2-methoxyethanamine typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Enzymatic processes are favored for their specificity and efficiency in producing chiral intermediates .
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Acylation: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidizing Agents: Permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Acylation Reagents: Acyl chlorides, anhydrides.
Major Products:
Oxidation Products: Cyclopropyl ketones.
Reduction Products: Cyclopropyl alcohols.
Substitution Products: Various substituted cyclopropyl derivatives.
Acylation Products: Cyclopropyl amides.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-methoxyethanol: Similar structure but with a hydroxyl group instead of an amine.
1-Cyclopropyl-2-methoxyethane: Lacks the amine group, making it less reactive in certain chemical reactions.
Cyclopropylamine: Similar amine functionality but lacks the methoxy group.
Uniqueness: 1-Cyclopropyl-2-methoxyethanamine’s combination of a cyclopropyl group, methoxy group, and amine functionality makes it a versatile intermediate in organic synthesis. Its chiral nature also adds to its value in producing enantiomerically pure pharmaceuticals .
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-4-6(7)5-2-3-5/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFVIOCNPBAUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696906 | |
| Record name | 1-Cyclopropyl-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095431-22-3 | |
| Record name | 1-Cyclopropyl-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-2-methoxyethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


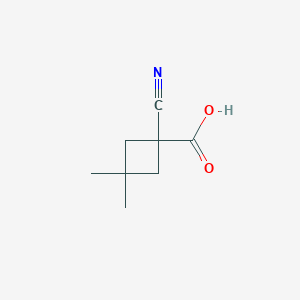
![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
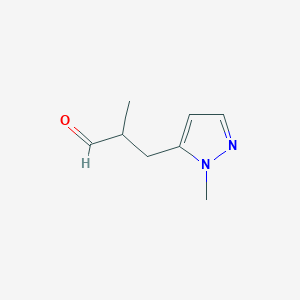
![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)
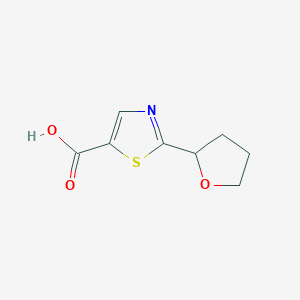


![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)
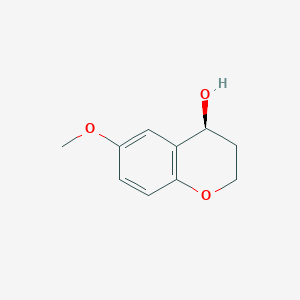
![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)
![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)
![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)

